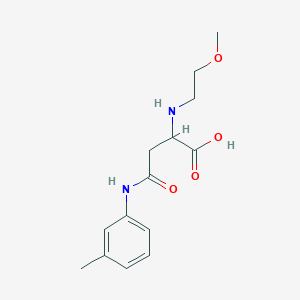

2-((2-Methoxyethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is an organic molecule that contains functional groups such as methoxyethylamine , which is an organic building block, and a carboxylic acid group. It also seems to contain a m-tolylamino group, which is derived from toluene, a common organic solvent.

Chemical Reactions Analysis

The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For instance, the amine group could participate in nucleophilic substitution reactions, and the carboxylic acid group could undergo reactions typical of carboxylic acids .Applications De Recherche Scientifique

Synthesis and Chemical Behavior

2-((2-Methoxyethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid and its derivatives have been explored for their unique chemical properties and applications in synthetic organic chemistry. These compounds are involved in various chemical reactions that demonstrate their potential in the synthesis of complex molecules and biomolecules.

Stereoselective Reductions : A study by Berkeš, Kolarovič, and Považanec (2000) showcased a highly stereoselective reduction process of γ-oxo-α-amino acids, resulting in syn-γ-hydroxy-α-amino acids. This method highlights the application of 2-((2-Methoxyethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid in producing enantiomerically pure compounds, which have significant implications in pharmaceutical synthesis and material science (Berkeš, Kolarovič, & Považanec, 2000).

Unnatural Amino Acids and Peptide Synthesis : Nowick et al. (2000) developed an unnatural amino acid that mimics a tripeptide β-strand, forming β-sheet-like hydrogen-bonded dimers. This work underlines the utility of derivatives of 2-((2-Methoxyethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid in designing peptide mimetics and studying protein-protein interactions, which can further our understanding of biological processes and contribute to novel drug designs (Nowick et al., 2000).

Glycopeptide Mimics : The synthesis of 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, as reported by Carrasco et al. (2006), is an example of how derivatives of 2-((2-Methoxyethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid are used in the synthesis of glycopeptide mimics. This approach is pivotal in the study of glycoproteins, which play crucial roles in biological recognition processes, thus having implications in the development of therapeutic agents and biomaterials (Carrasco et al., 2006).

Polymorphism and Crystallization Studies : The research conducted by Nakata et al. (2009) on MPPO, a compound structurally similar to 2-((2-Methoxyethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid, elucidates the understanding of polymorphism and crystallization behavior. This knowledge is crucial for pharmaceutical development, as it affects drug formulation, stability, and bioavailability (Nakata et al., 2009).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2-methoxyethylamino)-4-(3-methylanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-10-4-3-5-11(8-10)16-13(17)9-12(14(18)19)15-6-7-20-2/h3-5,8,12,15H,6-7,9H2,1-2H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZJNWBVNASKJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Methoxyethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide](/img/structure/B2768778.png)

![5-(3-nitrobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2768781.png)

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide](/img/structure/B2768784.png)

![1-(2,3-dimethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2768785.png)

![3-Cyclopropyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2768788.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2768792.png)

![2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B2768795.png)

![3-[(4-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide](/img/structure/B2768798.png)